2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide
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Overview
Description
2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide is an organic compound with the molecular formula C13H16N2O3 This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a 3,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the cyano group under basic or acidic conditions
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
- 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide
- 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide
Uniqueness
2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
823821-52-9 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C14H18N2O3/c1-10(16-14(17)6-7-15)8-11-4-5-12(18-2)13(9-11)19-3/h4-5,9-10H,6,8H2,1-3H3,(H,16,17) |
InChI Key |
JFNBDMUTMZOTTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NC(=O)CC#N |
Origin of Product |
United States |
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